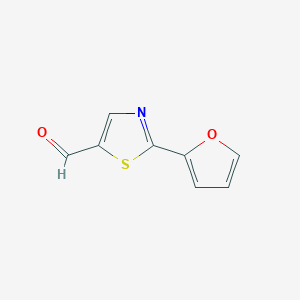
4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol
Overview
Description
4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol is a synthetic organic compound that belongs to the class of benzodiazole derivatives. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom and a phenoxyethyl group in the structure of this compound may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized by the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be introduced through a nucleophilic substitution reaction using 2-phenoxyethyl bromide or chloride.
Thiol Group Introduction: The thiol group can be introduced by treating the intermediate compound with thiourea followed by hydrolysis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Tin(II) chloride (SnCl₂), iron powder (Fe)
Substitution: Ammonia (NH₃), thiols (RSH)
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Amines
Substitution: Substituted benzodiazoles
Scientific Research Applications
4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol has several scientific research applications, including:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Biological Studies: The compound can be used to study the interaction of benzodiazole derivatives with biological targets such as enzymes, receptors, and DNA.
Chemical Biology: It can serve as a probe to investigate biological pathways and mechanisms of action.
Industrial Applications: The compound may find use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the phenoxyethyl group may enhance the binding affinity and specificity of the compound to its targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole
- 1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol
- 4-chloro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol
Uniqueness
4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol is unique due to the presence of both a fluorine atom and a thiol group in its structure. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, while the thiol group can participate in covalent interactions with biological targets. This combination of features makes the compound a valuable candidate for drug development and other scientific research applications.
Properties
IUPAC Name |
7-fluoro-3-(2-phenoxyethyl)-1H-benzimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2OS/c16-12-7-4-8-13-14(12)17-15(20)18(13)9-10-19-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPVMEFGLPYYAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=C(C(=CC=C3)F)NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B1444884.png)

![7-Trifluoromethyl-benzo[b]thiophene-2-carbaldehyde](/img/structure/B1444888.png)


![{[4-(2,2-Difluoroethoxy)phenyl]methyl}(propyl)amine](/img/structure/B1444893.png)

![1H-Indol-5-amine, 2,3-dihydro-1-[(1-methylethyl)sulfonyl]-](/img/structure/B1444896.png)

